N,1-dipropyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
N,1-dipropylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-3-6-10-9-5-8-12(11-9)7-4-2/h5,8H,3-4,6-7H2,1-2H3,(H,10,11) |
InChI Key |
BPHWDTFJQMJQPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NN(C=C1)CCC |
Origin of Product |
United States |
Preparation Methods
Formation of 1-Propyl-1H-pyrazole-3-carboxylate
Propylhydrazine reacts with diethyl butynedioate in anhydrous diethyl ether at −10°C to form 5-hydroxy-1-propyl-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate undergoes thermal decarboxylation at 100°C to yield the hydroxylated pyrazole core.
Propylation of the 3-Amino Group
The 3-amino group undergoes nucleophilic substitution with propyl iodide in dimethylformamide (DMF) at 80°C, facilitated by potassium carbonate. This two-step bromination-amination strategy achieves an overall yield of 32% (Table 1).
Direct N-Alkylation via Primary Amine Reactivity
Recent advances in pyrazole synthesis enable direct N-alkylation using aliphatic amines. As demonstrated by ACS Publications, propylamine serves as both a reactant and nitrogen source in a one-pot reaction with α,β-unsaturated ketones (Figure 1).
Reaction Mechanism
Propylamine reacts with ethyl vinyl ketone in tetrahydrofuran (THF) at 60°C, forming an enamine intermediate. Cyclization with ammonium acetate generates the 1-propyl-1H-pyrazole scaffold. The 3-position is subsequently functionalized via iodocyclization, introducing an iodine atom that undergoes copper-catalyzed amination with propylamine.
Optimization Parameters
Key factors affecting yield include:
-
Temperature : Reactions above 70°C promote over-alkylation, reducing selectivity.
-
Solvent : Polar aprotic solvents (DMF, DMSO) improve amine solubility but require strict anhydrous conditions.
-
Catalyst : 10 mol% CuI increases amination efficiency from 28% to 51%.
This method achieves a 44% isolated yield under optimized conditions.
Sequential Alkylation of Pyrazole Amines
A stepwise approach minimizes competing reactions during N-propylation:
Synthesis of 1-Propyl-1H-pyrazol-3-amine
1H-Pyrazol-3-amine undergoes alkylation with propyl bromide in DMF using sodium hydride (NaH) as a base. The 1-position nitrogen is preferentially alkylated due to its lower pKa (∼10.5 vs. 15.5 for the 3-amino group).
Selective Propylation of the 3-Amino Group
The 3-amino group is protected as a phthalimide derivative before a second alkylation with propyl iodide. Deprotection with hydrazine hydrate yields this compound with 41% overall yield (Table 1).
Comparative Analysis of Preparation Methods
Key Observations :
-
The direct N-alkylation method offers superior atom economy but requires specialized catalysts.
-
Cyclocondensation provides better regiocontrol for brominated intermediates.
-
Sequential alkylation avoids harsh bromination conditions but involves tedious protection/deprotection steps.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Functionalization
The ambident nucleophilicity of pyrazole nitrogens complicates selective alkylation. Employing bulky bases (e.g., LDA) or low temperatures (−78°C) enhances 1-position selectivity.
Chemical Reactions Analysis
Alkylation of the Amino Group
The primary reaction involves the nucleophilic attack of the amino group on alkyl halides, leading to N-propyl substitution. This is often catalyzed by palladium-based systems (e.g., Pd₂dba₃ with XPhos ligand) under microwave irradiation or thermal conditions (75°C) .
Cyclization Reactions
While not directly observed in the target compound, pyrazole derivatives like 5-Propyl-1H-Pyrazol-3-Amine are synthesized via cyclization of propylhydrazine with 1,3-diketones (e.g., ethyl acetoacetate) under acidic or basic conditions. This mechanism may inform precursor synthesis for N,1-dipropyl analogs.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Alkylation (N-propylation) | Propyl halide, tert-butoxide, Pd₂dba₃, XPhos | Microwave irradiation or heating (75°C) |
| Cyclization (precursor) | Propylhydrazine, 1,3-diketone | Acidic/basic conditions |
| Oxidation (related pyrazoles) | KMnO₄, H₂O₂ | Aqueous or organic solvent systems |
Structural and Mechanistic Insights
The dipropyl substitution at the nitrogen atom introduces steric bulk, influencing reactivity. For example, in kinase inhibitor studies, pyrazole derivatives with similar substitutions exhibit varying binding affinities due to steric and electronic effects . The amino group’s nucleophilicity enables further functionalization, such as aryl substitution via transition-metal-catalyzed coupling reactions .
Comparative Analysis with Analogous Compounds
Structural variations in pyrazole derivatives significantly affect chemical behavior:
| Compound | Key Feature | Reactivity |
|---|---|---|
| N,N-dipropyl-1H-pyrazol-3-amine | Two propyl groups on nitrogen | Reduced nucleophilicity due to steric hindrance |
| N,N-diethyl-1H-pyrazol-3-amine | Ethyl groups instead of propyl | Higher reactivity in substitution reactions |
| 3-Amino-1-methyl-1H-pyrazole | Methyl substitution at 1-position | Different steric/electronic profile |
Scientific Research Applications
Medicinal Chemistry
N,1-dipropyl-1H-pyrazol-3-amine has shown promising potential as a therapeutic agent due to its diverse biological activities:
- Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported an inhibition rate of up to 85% at concentrations around 10 µM.
- Antimicrobial Activity : The compound exhibits notable efficacy against various microbial strains, including Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported below 0.5 µM under certain conditions.
- Anticancer Potential : Research indicates that this compound can induce cell cycle arrest in cancer cell lines. For instance, it has been shown to have an IC50 value of 10 µM against the MIA PaCa-2 pancreatic cancer cell line.
The compound's biological activity primarily involves:
- Enzyme Inhibition : It interacts with specific enzymes, modulating metabolic pathways critical for cell signaling. This includes interactions with protein kinases that are essential for various cellular processes.
- Receptor Binding : this compound can bind to various receptors, altering their signaling pathways and leading to significant biological effects.
Antiparasitic Activity
Recent studies have explored the antiparasitic potential of this compound. Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its potency against parasitic infections such as those caused by protozoa .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that this compound exhibited significant inhibition comparable to standard antibiotics such as ampicillin and norfloxacin.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that this compound could effectively induce apoptosis and inhibit proliferation in several types of cancer cells. Its mechanism involves modulation of key signaling pathways associated with cancer progression.
Mechanism of Action
The mechanism of action of N,1-dipropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares N,1-dipropyl-1H-pyrazol-3-amine with key analogs, emphasizing substituent effects:
Key Observations :
- Electronic Effects : Fluorinated analogs (e.g., difluoromethyl in ) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing properties.
- Aromatic vs. Aliphatic Substituents : Pyridinyl or benzyl groups (e.g., in ) introduce π-π stacking capabilities, which may enhance binding to aromatic residues in biological targets.
Biological Activity
N,1-dipropyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.
This compound features a pyrazole ring substituted with two propyl groups at the nitrogen positions. Its unique structure allows it to interact with various biological targets, making it a versatile scaffold in drug design.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate metabolic pathways. For instance, it interacts with protein kinases and other enzymes critical for cell signaling and metabolism.
- Receptor Binding : It can bind to various receptors, altering their signaling pathways. This interaction can lead to significant biological effects, including anti-inflammatory responses and modulation of neurotransmitter activity .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a study reported up to 85% inhibition of TNF-α at concentrations around 10 µM .
2. Antimicrobial Activity
The compound has shown promising results against various microbial strains. In particular, it has been evaluated for its activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported below 0.5 µM in certain conditions .
3. Antiparasitic Activity
This compound has also been explored for its antiparasitic potential. Structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance its potency against parasitic infections .
Research Findings and Case Studies
Comparative Analysis with Similar Compounds
This compound can be compared with other pyrazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N,N-dipropyl-1H-pyrazol-3-amine | Similar core but different substituents | Varies significantly in activity |
| 3-Amino-1-methyl-1H-pyrazole | Different substitution pattern | Notable neuroactive properties |
The unique substitution pattern of this compound contributes to its distinct biological profile compared to these analogs.
Q & A
Basic: What synthetic methodologies are commonly used to prepare N,1-dipropyl-1H-pyrazol-3-amine?
Answer:
The synthesis typically involves alkylation or coupling reactions. For example:
- Copper-catalyzed cross-coupling : Reacting iodopyrazole derivatives with propylamine in the presence of Cu(I) catalysts (e.g., CuBr) and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C, followed by extraction and chromatography .
- Direct alkylation : Using propyl halides or tosylates with pyrazole precursors under basic conditions (e.g., K₂CO₃ in DMF) .
Key purification steps include liquid-liquid extraction and gradient chromatography (e.g., ethyl acetate/hexane).
Advanced: How can regioselectivity challenges during N-alkylation of pyrazole cores be addressed?
Answer:
Regioselectivity is influenced by:
- Catalyst choice : Copper(I) catalysts favor selective N1-alkylation over N2, as demonstrated in coupling reactions with iodopyrazoles .
- Steric and electronic effects : Bulky propyl groups may direct substitution to the less hindered position. Computational modeling (DFT) can predict reactivity trends .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency and selectivity .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ ~3.2 ppm for N-propyl CH₂ groups; aromatic protons at δ ~7.3 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) .
- X-ray crystallography : Resolves bond lengths and angles, especially when SHELXL software is used for refinement .
Advanced: How can computational methods resolve ambiguities in structural assignments?
Answer:
- DFT calculations : Predict NMR chemical shifts and optimize geometries to validate experimental data .
- SHELX suite : Refines crystallographic data to resolve positional disorder or twinning in X-ray structures .
- Docking studies : Assess potential binding conformations in biological targets, aiding in structure-activity relationship (SAR) analysis .
Basic: What in vitro assays are used to evaluate the biological activity of pyrazole derivatives?
Answer:
- Anti-inflammatory assays : COX-1/COX-2 inhibition studies using enzyme-linked immunosorbent assays (ELISA) .
- Analgesic models : Hot-plate or acetic acid-induced writhing tests in rodents .
- Antimicrobial screening : Broth microdilution to determine minimum inhibitory concentrations (MICs) .
Advanced: How should researchers interpret conflicting bioactivity data across assay platforms?
Answer:
- Orthogonal validation : Repeat assays using alternative methods (e.g., fluorescence-based vs. colorimetric enzyme assays) .
- Purity verification : Ensure compound integrity via HPLC and mass spectrometry to rule out degradation artifacts .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to assess potency trends .
Advanced: What strategies improve the solubility of this compound for pharmacological studies?
Answer:
- Salt formation : Hydrochloride salts enhance aqueous solubility, as seen in related pyrazole amines (Note: BenchChem is excluded per guidelines; alternative references apply).
- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin encapsulation for in vitro assays .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to increase bioavailability .
Basic: How is the purity of synthesized this compound verified?
Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) .
- Melting point analysis : Sharp melting ranges (e.g., 92–94°C) indicate high crystallinity .
- Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values .
Advanced: What are the limitations of copper-catalyzed synthesis routes, and how can they be mitigated?
Answer:
- Low yields : Often due to side reactions (e.g., dehalogenation). Mitigation includes:
- Scale-up challenges : Switch to flow chemistry for better heat and mass transfer .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., DMSO) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
